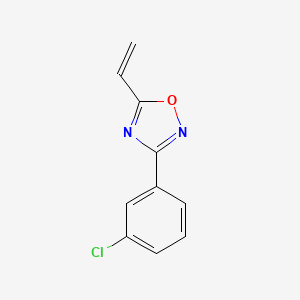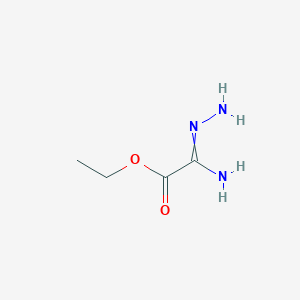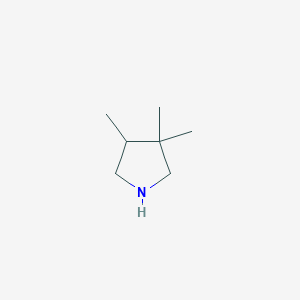
エチル(1-オキソ-1,2,3,4-テトラヒドロイソキノリン-7-イル)カルバメート
概要
説明
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE is a synthetic organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
科学的研究の応用
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
Target of Action
Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-YL)carbamate is a complex organic compound. Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can alter cellular functions .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in one step while introducing desired pharmacophore groups at specific positions. The reaction is usually carried out under mild conditions, often at room temperature, using solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions are advantageous for large-scale synthesis as they reduce the number of steps and the amount of waste generated. Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, involving the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
化学反応の分析
Types of Reactions
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .
類似化合物との比較
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar tetrahydroisoquinoline scaffold and exhibit diverse biological activities.
N- [2- (3,4-Dihydro-1-oxo-v2 (1H)-isoquinolinyl)-2-oxoethyl]-N-formyl-cyclohexanecarboxamide: A related compound with potential therapeutic applications.
Uniqueness
7-ETHOXYCARBONYLAMINO-1-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE is unique due to its specific functional groups and the ease with which it can be synthesized and modified
特性
IUPAC Name |
ethyl N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-9-4-3-8-5-6-13-11(15)10(8)7-9/h3-4,7H,2,5-6H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLOVMXXYFJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680509 | |
| Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-79-0 | |
| Record name | Carbamic acid, (1,2,3,4-tetrahydro-1-oxo-7-isoquinolinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


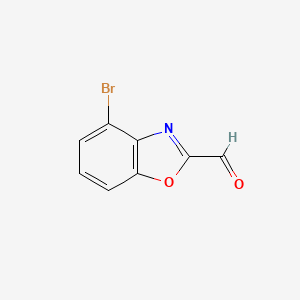
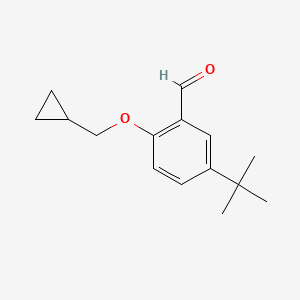

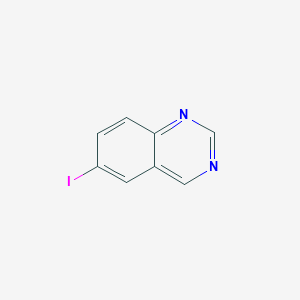


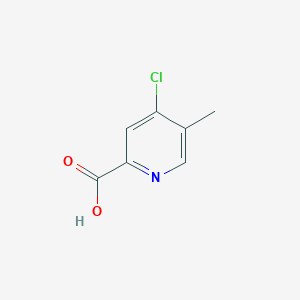
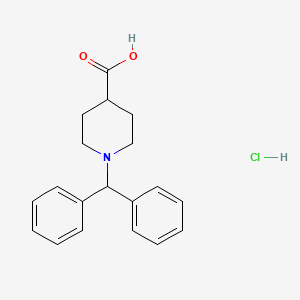

![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
